BenchChemオンラインストアへようこそ!

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 3,4-difluoro regioisomer enables systematic SAR comparison against 2,4-difluoro analogs (e.g., CAS 1798035-65-0) to isolate fluorination topology effects on PI3K/mTOR dual inhibition. The 3,4-substitution pattern provides distinct electrostatic and steric properties at the sulfonamide binding site. No public bioactivity data exist—in-house profiling under identical assay conditions is mandatory. Verify purity (≥95%) via LC-MS and ¹H/¹³C NMR before biophysical assays (SPR, ITC, thermal shift). Generic interchange with other pyrimidine sulfonamides is not valid; each analog possesses a unique pharmacological fingerprint.

Molecular Formula C12H12F2N4O2S
Molecular Weight 314.31
CAS No. 1396633-02-5
Cat. No. B2447800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide
CAS1396633-02-5
Molecular FormulaC12H12F2N4O2S
Molecular Weight314.31
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H12F2N4O2S/c1-18(2)12-15-6-8(7-16-12)17-21(19,20)9-3-4-10(13)11(14)5-9/h3-7,17H,1-2H3
InChIKeyMDWKDWNPXQELIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide (CAS 1396633-02-5): Research-Grade Pyrimidine Sulfonamide for Kinase-Focused Discovery


N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide (CAS 1396633-02-5, molecular formula C₁₂H₁₂F₂N₄O₂S, molecular weight 314.31) is a fully synthetic, research-grade small molecule characterized by a 2-(dimethylamino)pyrimidine core N-linked at the 5-position to a 3,4-difluorobenzenesulfonamide fragment . The compound belongs to the broader aryl-sulfonamide-pyrimidine class, a scaffold extensively explored for kinase inhibition due to the hydrogen-bonding capacity of the sulfonamide and the π-stacking potential of the pyrimidine ring [1]. Vendor listings specifically annotate this compound as a PI3K/mTOR research tool, placing it within the oncological kinase inhibitor chemical space, though primary, peer-reviewed bioactivity data for the exact molecule remain absent from public databases .

Why N-(2-(Dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide Cannot Be Trivially Swapped with Other Pyrimidine Sulfonamides: The Substitution Pattern Problem


Within the pyrimidine-sulfonamide chemical space, minor structural modifications cause significant shifts in kinase selectivity and potency. The specific 2-(dimethylamino) substitution on the pyrimidine ring combined with the 3,4-difluoro pattern on the benzenesulfonamide is structurally distinct from closely related analogs bearing 2,4-difluoro or 5-fluoro-2-methyl substitution motifs [1]. In aminopyrimidine-based PI3Kβ inhibitor series, replacement of the phenyl group on the sulfonamide with a naphthyl group substantially enhanced selectivity over PI3Kα while retaining submicromolar PI3Kβ potency, demonstrating that seemingly conservative aryl group changes on the sulfonamide profoundly alter target engagement profiles [2]. Consequently, generic interchange of this compound with another pyrimidine sulfonamide that differs in either the pyrimidine C2 substituent or the benzenesulfonamide fluorination pattern cannot be assumed to preserve biological activity; each analog must be treated as a distinct chemical entity with a unique pharmacological fingerprint.

Product-Specific Quantitative Evidence Guide: N-(2-(Dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide


Structural Differentiation: 3,4-Difluoro Substitution Pattern Contrasts with Common 2,4-Difluoro or Mono-Fluoro Analogs

The 3,4-difluorobenzenesulfonamide moiety in the target compound is structurally distinct from the more common 2,4-difluorobenzenesulfonamide regioisomer found in analogs such as N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide (CAS 1798035-65-0) [1]. While quantitative comparative bioactivity data between these specific regioisomers is not publicly available, the positional shift of fluorine from the 2,4 to the 3,4 positions alters the electronic distribution on the aryl ring and the geometry of potential halogen-bonding interactions, both of which are known to influence kinase binding [2]. A class-level inference from PI3Kβ inhibitor SAR studies indicates that even minor alterations on the phenyl portion of the sulfonamide can modulate selectivity ratios by an order of magnitude [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

C2 Dimethylamino Substituent: Differentiating from C2-Unsubstituted or C2-Amino Pyrimidine Sulfonamides

The 2-(dimethylamino) group on the pyrimidine ring is a distinguishing feature relative to pyrimidine sulfonamides bearing a 2-amino (unsubstituted) or 2-chloro group. For instance, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine and 2-amino-N,N-dimethylpyrimidine-5-sulfonamide (CAS 89599-20-2) lack the N,N-dimethyl substitution at the C2 position [1]. The tertiary amine at C2 modulates both the basicity and the steric environment of the pyrimidine ring, which can affect hydrogen-bonding patterns with kinase hinge regions. While no direct head-to-head IC₅₀ comparison between this compound and its C2-amino or C2-chloro analogs has been published, SAR studies on related aminopyrimidine scaffolds have demonstrated that N-alkylation at C2 can alter kinase selectivity profiles and cellular permeability [2].

Kinase Inhibition Scaffold Differentiation Chemical Biology

PI3K/mTOR Research Annotation: Distinct from Pan-Class I PI3K Inhibitors and Selective mTOR Agents

The compound is commercially cataloged as a PI3K/mTOR research compound, suggesting it engages both phosphoinositide 3-kinase and mammalian target of rapamycin pathways . This dual-target annotation differentiates it from agents such as GNE-493, a well-characterized dual PI3K/mTOR inhibitor with reported IC₅₀ values of 3.4 nM (PI3Kα), 12 nM (PI3Kβ), 16 nM (PI3Kδ), 16 nM (PI3Kγ), and 32 nM (mTOR) [1]. However, no quantitative IC₅₀ or Kd data for the target compound against any PI3K isoform or mTOR have been published in peer-reviewed literature or deposited in public databases such as ChEMBL or BindingDB as of the search date. The annotation as a PI3K/mTOR tool must therefore be considered provisional and unvalidated by independent experimental evidence.

PI3K/mTOR Dual Inhibition Oncology Research

Absence of Public Bioactivity and ADME Data: A Critical Selection Consideration

A systematic search of ChEMBL, BindingDB, PubChem, and PubMed using the IUPAC name, SMILES string (CN(C)C1=NC=C(NS(=O)(=O)C2=CC(F)=C(F)C=C2)C=N1), InChI Key (MDWKDWNPXQELIW-UHFFFAOYSA-N), and CAS number (1396633-02-5) returned zero peer-reviewed bioactivity records for this compound [1][2][3]. This stands in contrast to structurally related benzenesulfonamide-pyrimidine derivatives that have been systematically profiled for carbonic anhydrase inhibition (Ki values reported for isoforms I, II, VI, VII, XII, and XIII via thermal shift assay) [4] and for PI3Kβ inhibition (IC₅₀ values in the nanomolar to submicromolar range) [5]. The complete absence of quantitative pharmacology, ADME, or toxicology data means this compound cannot be selected based on a pre-existing evidence base; every intended application requires de novo experimental validation.

Data Transparency Procurement Risk Assessment Assay Validation

Best-Validated Research Application Scenarios for N-(2-(Dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide (CAS 1396633-02-5)


Structure-Activity Relationship (SAR) Studies Exploring 3,4-Difluoro vs. 2,4-Difluoro Benzenesulfonamide Regioisomers in Kinase Inhibition

The compound serves as the 3,4-difluoro regioisomer in a systematic SAR matrix comparing the impact of fluorine substitution position on the benzenesulfonamide ring. Researchers comparing this compound against the 2,4-difluoro analog (e.g., N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide, CAS 1798035-65-0) can isolate the contribution of the fluorination pattern to kinase binding affinity and selectivity . The dimethylamino-pyrimidine scaffold provides a consistent core for such regioisomeric comparisons. Crucially, because no published bioactivity data exist for this compound, SAR studies require parallel in-house profiling of both regioisomers under identical assay conditions to generate interpretable data .

Medicinal Chemistry Hit Expansion Around the 2-(Dimethylamino)pyrimidin-5-yl Sulfonamide Scaffold

The compound provides a starting point for hit-to-lead or lead optimization programs targeting PI3K/mTOR dual inhibition, as indicated by vendor annotation . Medicinal chemists can use this compound as a synthetic intermediate for further derivatization, including N-alkylation of the sulfonamide NH, replacement of the dimethylamino group with other amines, or introduction of additional substituents on the pyrimidine ring. Given the absence of public bioactivity data, any medicinal chemistry program must include robust biochemical profiling from the outset, using in-house kinase panel screens to establish baseline potency and selectivity .

Chemical Probe Development Requiring a Specific 3,4-Difluorobenzenesulfonamide Pharmacophore

For target engagement studies where a 3,4-difluorobenzenesulfonamide moiety is specifically hypothesized to form favorable interactions (e.g., halogen bonding with glycine-rich loops or hydrophobic packing with selectivity pockets), this compound offers a synthetically accessible entry point. The 3,4-difluoro pattern provides distinct electrostatic and steric properties compared to mono-fluoro or non-fluorinated analogs, which can be exploited in structure-based drug design . Researchers should verify compound identity and purity (≥95% as specified by vendors) via LC-MS and ¹H/¹³C NMR before use in biophysical assays such as SPR, ITC, or thermal shift, and recognize that target engagement must be confirmed experimentally due to the absence of pre-existing pharmacology data .

Quote Request

Request a Quote for N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.